1,1-Dimethylethyl 4-[[(2-bromophenyl)thio]methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate
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Overview
Description
1,1-Dimethylethyl 4-[[(2-bromophenyl)thio]methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate is a complex organic compound with a unique structure that includes a pyridine ring, a bromophenyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 4-[[(2-bromophenyl)thio]methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate typically involves multiple steps. One common method includes the reaction of 2-bromothiophenol with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with tert-butyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl 4-[[(2-bromophenyl)thio]methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Dimethylethyl 4-[[(2-bromophenyl)thio]methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 4-[[(2-bromophenyl)thio]methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets. The thioether linkage and bromophenyl group can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure with a triazole ring instead of a pyridine ring.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a pyrazoline ring and a benzenesulfonamide group.
Uniqueness
1,1-Dimethylethyl 4-[[(2-bromophenyl)thio]methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate is unique due to its combination of a pyridine ring, a thioether linkage, and a bromophenyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
CAS No. |
159635-24-2 |
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Molecular Formula |
C17H22BrNO2S |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
tert-butyl 4-[(2-bromophenyl)sulfanylmethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H22BrNO2S/c1-17(2,3)21-16(20)19-10-8-13(9-11-19)12-22-15-7-5-4-6-14(15)18/h4-8H,9-12H2,1-3H3 |
InChI Key |
LVNPINGPAASOBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)CSC2=CC=CC=C2Br |
Origin of Product |
United States |
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